(1R,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid;hydrochloride

Chiral Resolution Stereoselective Synthesis Enantiomeric Purity

Secure your supply of enantiopure (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylic acid HCl (CAS 2361610-37-7). This conformationally restricted, fluorinated γ-amino acid provides unrivaled stereochemical control for peptidomimetic synthesis and fragment-based lead optimization. Avoid costly chiral separation steps; use the single (1R,3R) enantiomer to guarantee diastereomeric purity of downstream NR2B NMDA receptor antagonists. The 3-fluoro substituent provides a valuable 19F NMR handle for metabolic tracking and alters lipophilicity, enhancing target interactions. Supplied in high purity (≥95%) for demanding medicinal chemistry applications.

Molecular Formula C7H13ClFNO2
Molecular Weight 197.63
CAS No. 2361610-37-7
Cat. No. B2842448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid;hydrochloride
CAS2361610-37-7
Molecular FormulaC7H13ClFNO2
Molecular Weight197.63
Structural Identifiers
SMILESC1CC(CC1C(=O)O)(CN)F.Cl
InChIInChI=1S/C7H12FNO2.ClH/c8-7(4-9)2-1-5(3-7)6(10)11;/h5H,1-4,9H2,(H,10,11);1H/t5-,7-;/m1./s1
InChIKeyFUZPPWZDQKMIKH-HCSZTWNASA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid Hydrochloride: A Chiral Fluorinated Building Block for Stereospecific Drug Discovery


The compound (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylic acid hydrochloride (CAS 2361610-37-7) is a chiral, non-racemic, conformationally restricted γ-amino acid analog supplied as a hydrochloride salt. It possesses a molecular formula of C7H13ClFNO2 and a molecular weight of 197.63 . Its defining structural features are the (1R,3R) absolute stereochemistry at the 1- and 3-positions on the cyclopentane ring, the presence of a fluorine atom at the 3-position, and an aminomethyl group at the 3-position. These features make it a potential intermediate in medicinal chemistry for modulating conformation, lipophilicity, and target-binding interactions [1].

Procurement Risk of (1R,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic Acid Hydrochloride: Why Absolute Stereochemistry Prevents Generic Replacement


The (1R,3R) enantiomer cannot be interchanged with its racemic mixtures (e.g., CAS 2343963-71-1), other diastereomers (e.g., (1S,3R), CAS 2751998-02-2), or non-fluorinated analogs . The absolute stereochemistry dictates the three-dimensional orientation of the amine and carboxylic acid functional groups, which are critical for diastereoselective synthesis of downstream targets. Using a racemate or incorrect diastereomer can lead to the formation of an undesired stereoisomeric product, requiring costly chiral separation or resulting in a failed biological assay [1]. The presence of the 3-fluoro substituent further distinguishes it from simple 3-aminomethyl-cyclopentane carboxylic acids by altering the pKa of the amine and the lipophilicity (LogP) of the core, impacting both reactivity in subsequent steps and the pharmacokinetic profile of final compounds [1].

Quantitative Differentiation Guide for (1R,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic Acid Hydrochloride Against its Closest Analogs


Absolute Stereochemical Identity vs. Racemic and Diastereomeric Mixtures

The target compound is supplied as a single, defined enantiomer with (1R,3R) absolute stereochemistry. Its closest commercially available comparator, rac-(1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylic acid hydrochloride (CAS 2343963-71-1), is a racemic mixture of (1R,3S) and (1S,3R) enantiomers . Another analog, the (1S,3R) hydrochloride salt (CAS 2751998-02-2), is a different single diastereomer [1]. Use of a racemic mixture in stereospecific synthesis introduces a 50% impurity of the undesired enantiomer, while the incorrect diastereomer would lead to a completely different spatial arrangement.

Chiral Resolution Stereoselective Synthesis Enantiomeric Purity

Commercial Availability of the Pre-formed Hydrochloride Salt

The target compound is isolated and supplied as a stable hydrochloride salt, with a typical purity of 95% . In contrast, many analogous fluorinated cyclopentane building blocks, such as (1R,3R)-3-fluorocyclopentane-1-carboxylic acid (CAS 2165503-83-1), are supplied as a free acid or free base, which can be hygroscopic or have poor aqueous solubility, complicating their direct use in aqueous reactions or peptide coupling steps .

Salt Form Solubility Solid-State Stability

Class-Level Advantage of a 3-Fluorinated Analog over Non-Fluorinated Parent Scaffolds

The presence of fluorine at the 3-position is a key differentiator from non-fluorinated analogs like 3-aminomethyl-cyclopentane-1-carboxylic acid. Within the class of fluorinated cyclopentane building blocks, studies have established that the fluoro substituent lowers the pKa of a proximal amine and increases lipophilicity (LogP) by approximately 0.5-1.0 log units depending on the scaffold [1]. These effects are instrumental in improving metabolic stability and membrane permeability of drug candidates derived from such building blocks.

Metabolic Stability Lipophilicity Modulation Bioisosterism

Optimal Use Cases for (1R,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic Acid Hydrochloride


Synthesis of Conformationally Restricted Dipeptide Mimetics

The (1R,3R) configuration establishes a defined, rigid relationship between the amine and carboxylic acid termini. This makes the compound an ideal core for synthesizing peptidomimetics, where it can lock a peptide backbone into a specific turn or extended conformation. The 3-fluoro substituent further provides a 19F NMR handle for monitoring metabolic fate and binding events [1].

Chiral Pool for Asymmetric Synthesis of Neurological Agents

The compound serves as an enantiopure starting material for developing NR2B subtype-selective NMDA receptor antagonists, a class investigated for neuropathic pain and Parkinson's disease. Such discovery programs, exemplified by work on 3-substituted aminocyclopentanes, require a reliable supply of a single, high-purity starting enantiomer to ensure the diastereomeric purity of advanced leads [2].

Fragment-Based Drug Discovery (FBDD) Libraries

With its low molecular weight (197.63 g/mol) and functional groups amenable to rapid derivatization (amine, carboxylic acid), the compound fits the profile of a high-quality fragment. The (1R,3R) stereochemistry and fluorine atom provide unique 3D vectors for fragment growing, enabling the exploration of novel chemical space for targets with shallow binding pockets [1].

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